7-Methoxy-4-chromanone

Description

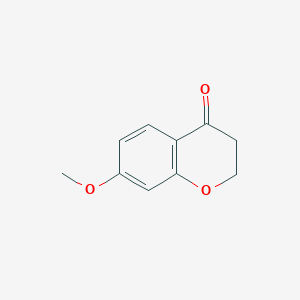

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISYDHABSCTQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402733 | |

| Record name | 7-Methoxy-4-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42327-52-6 | |

| Record name | 7-Methoxy-4-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methoxy-4-chromanone: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 7-Methoxy-4-chromanone, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, structure, synthesis, spectroscopic characteristics, and biological relevance of this molecule, grounding all claims in authoritative references.

Introduction to this compound

This compound, also known as 7-methoxy-2,3-dihydro-4H-chromen-4-one, belongs to the chromanone class of compounds. Chromanones are characterized by a benzo-annulated γ-pyrone ring where the C2-C3 double bond is saturated.[1] This scaffold is considered a "privileged structure" in drug discovery, as its derivatives are known to exhibit a wide array of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The presence of a methoxy group at the 7-position on the aromatic ring significantly influences the molecule's electronic properties, reactivity, and biological activity, making it a valuable intermediate for the synthesis of more complex bioactive molecules.[4] It has been investigated as an analog of etoposide, a chemotherapeutic drug, highlighting its potential in oncological research.[4]

Physicochemical and Structural Properties

This compound is typically a yellow to brown solid with moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4] Its core properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 42327-52-6 | [4] |

| Molecular Formula | C₁₀H₁₀O₃ | [4] |

| Molecular Weight | 178.18 g/mol | [4] |

| IUPAC Name | 7-methoxy-2,3-dihydro-4H-chromen-4-one | |

| Physical Form | Solid | [4] |

| InChI Key | DISYDHABSCTQFK-UHFFFAOYSA-N | |

| SMILES | COc1ccc2C(=O)CCOc2c1 | [4] |

Chemical Structure

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a dihydropyranone ring. A carbonyl group is located at position 4 (C4), and a methoxy group is attached to the benzene ring at position 7 (C7).

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of 4-chromanones can be achieved through several routes. A common and efficient method involves an intramolecular Houben-Hoesch reaction of 3-aryloxypropanenitriles.[5] This two-step process begins with a Michael addition of the corresponding phenol to acrylonitrile, followed by an acid-catalyzed cyclization.

General Synthesis Workflow

The pathway starts with 3-methoxyphenol, which is first reacted with acrylonitrile to form an intermediate nitrile. This intermediate then undergoes acid-catalyzed cyclization and hydrolysis to yield the final this compound product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Two-Step Synthesis

This protocol is adapted from established methods for synthesizing 4-chromanone derivatives.[5]

Step 1: Synthesis of 3-(3-Methoxyphenoxy)propanenitrile

-

To a solution of 3-methoxyphenol (1.0 eq) in tert-butanol, add acrylonitrile (1.2 eq).

-

Add a catalytic amount of potassium carbonate (K₂CO₃) (0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 3-(3-methoxyphenoxy)propanenitrile, which can be used in the next step without further purification.

Causality: The Michael addition is a nucleophilic addition of the phenoxide (generated in situ by the base K₂CO₃) to the activated double bond of acrylonitrile. Tert-butanol is a suitable solvent that facilitates the reaction without competing as a nucleophile.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-(3-methoxyphenoxy)propanenitrile (1.0 eq) from the previous step in trifluoroacetic acid (TFA) (5.0 eq).

-

Cool the solution in an ice bath and slowly add trifluoromethanesulfonic acid (TfOH) (1.5 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC. The reaction involves an intramolecular Friedel-Crafts-type acylation (Houben-Hoesch reaction), where the nitrile is hydrolyzed to an imine, which then acts as the electrophile for ring closure.

-

Carefully pour the reaction mixture into ice-water to quench the reaction.

-

Extract the product with dichloromethane (DCM).

-

Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Causality: The strong superacid system (TfOH/TFA) protonates the nitrile, facilitating the intramolecular electrophilic attack on the electron-rich aromatic ring to form the six-membered heterocyclic ring. The subsequent workup hydrolyzes the resulting imine to the ketone.

Spectroscopic Analysis and Structural Elucidation

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | ~7.8-7.9 | Doublet (d) | 1H |

| H-6 | ~6.9-7.0 | Doublet of doublets (dd) | 1H |

| H-8 | ~6.8-6.9 | Doublet (d) | 1H |

| H-2 (CH₂) | ~4.5-4.6 | Triplet (t) | 2H |

| H-3 (CH₂) | ~2.8-2.9 | Triplet (t) | 2H |

| Methoxy (OCH₃) | ~3.8-3.9 | Singlet (s) | 3H |

Justification: The H-5 proton is deshielded by the adjacent carbonyl group. The protons at C2 are adjacent to the heterocyclic oxygen atom, shifting them downfield. The protons at C3 are adjacent to the carbonyl group. The methoxy protons will appear as a characteristic singlet.

¹³C NMR Spectroscopy

The carbon spectrum will confirm the presence of ten unique carbon environments.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (C4) | ~190-192 |

| C7 | ~165-166 |

| C8a | ~158-159 |

| C5 | ~128-129 |

| C4a | ~115-116 |

| C6 | ~110-111 |

| C8 | ~102-103 |

| C2 | ~67-68 |

| OCH₃ | ~55-56 |

| C3 | ~37-38 |

Justification: The carbonyl carbon (C4) is the most deshielded. The aromatic carbons attached to oxygen (C7, C8a) appear significantly downfield. The aliphatic carbons (C2, C3) and the methoxy carbon appear in the upfield region. These predictions are consistent with data reported for various substituted chromones and isoflavones.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O (Ketone) | ~1670-1690 | Strong, sharp absorption |

| C-O-C (Aryl Ether) | ~1250-1270 & ~1020-1040 | Strong absorptions |

| C=C (Aromatic) | ~1600, ~1450-1500 | Medium to strong absorptions |

| C-H (Aromatic) | ~3000-3100 | Weak to medium absorptions |

| C-H (Aliphatic) | ~2850-3000 | Medium absorptions |

Justification: The most prominent peak will be the carbonyl stretch, which is characteristic of the 4-chromanone core. The presence of strong C-O stretching bands confirms the ether linkages of the heterocyclic ring and the methoxy group.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a clear molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would likely involve a Retro-Diels-Alder (RDA) reaction, which is characteristic of chromanone structures, and the loss of the methoxy group or formaldehyde from the methoxy group.

Chemical Reactivity and Biological Significance

The chromanone core is a versatile scaffold for chemical modification. The carbonyl group at C4 can undergo typical ketone reactions, while the methylene group at C3 is activated and can participate in reactions such as aldol condensations.[8] The aromatic ring can undergo electrophilic substitution, with the directing effects governed by the activating methoxy and ether oxygen groups.

The biological significance of this compound and its derivatives is substantial. The chromanone framework is a key component in many natural products and has been extensively explored in medicinal chemistry. Derivatives have shown promise as:

-

Antioxidant Agents: The phenolic nature of related hydroxy-chromanones contributes to potent antioxidant and radical scavenging activity.[9]

-

Antimicrobial Agents: Certain substituted chromanones and homoisoflavonoids have demonstrated significant activity against pathogenic bacteria and fungi.

-

Anti-inflammatory and Anticancer Agents: The chromanone scaffold serves as a template for designing inhibitors of various enzymes and receptors involved in inflammation and cancer signaling pathways.[9]

Safety and Handling

This compound should be handled with standard laboratory safety precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

References

- 1. hmdb.ca [hmdb.ca]

- 2. rsc.org [rsc.org]

- 3. ijrpc.com [ijrpc.com]

- 4. CAS 42327-52-6: this compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Occurrence and Isolation of 7-Methoxy-4-chromanone

Introduction

Chromanones (2,3-dihydro-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds that form the core structure of many naturally occurring flavonoids and isoflavonoids.[1] These scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of reported biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2]

This guide focuses specifically on 7-Methoxy-4-chromanone (CAS 42327-52-6), a derivative characterized by a methoxy group at the 7-position of the chromanone backbone. While many chromanones are abundant in nature, this compound itself is less commonly reported, making its isolation a targeted endeavor. However, its structural motif is present in numerous more complex natural products. This document provides a comprehensive overview of its known and likely natural sources, its biosynthetic origins, and a detailed, field-proven methodology for its extraction, isolation, and structural verification, designed for researchers, scientists, and drug development professionals.

Part 1: Biosynthetic Origins and Natural Distribution

The Flavonoid Biosynthetic Pathway: The Genesis of the Chromanone Core

This compound, like other flavonoids, originates from the phenylpropanoid pathway in plants and fungi. This intricate metabolic route converts the amino acid L-phenylalanine into a variety of secondary metabolites. The key steps leading to the flavanone/chromanone skeleton involve the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by the enzyme chalcone synthase (CHS). The resulting chalcone is then isomerized by chalcone isomerase (CHI) to form a flavanone, which is the direct structural precursor to a chromanone.

Further enzymatic modifications such as hydroxylation, glycosylation, and, critically for this topic, O-methylation, lead to the vast diversity of flavonoids found in nature. The methoxy group at the 7-position of this compound is typically installed by an O-methyltransferase (OMT) enzyme acting on the corresponding 7-hydroxy precursor.

Caption: Simplified biosynthesis leading to the flavanone/chromanone core.

Natural Occurrence

While direct isolation of the simple this compound is not extensively documented, its structural backbone is found in more complex derivatives across various plant and fungal species. The search for this compound should logically begin with sources known to produce related chromones and chromanones.

Key Natural Sources of Related Chromanones:

| Compound Class / Specific Compound | Natural Source(s) | Part of Organism | Reference(s) |

| 2-(2-phenylethyl)chromones (various methoxy patterns) | Aquilaria species (e.g., A. sinensis, A. crassna) | Resinous wood (Agarwood) | [3][4] |

| Chromanone Derivatives | Endophytic and fungicolous fungi (e.g., Penicillium, Epicoccum) | Fungal culture | [5][6] |

| Flavanones (structurally similar precursors) | Bee Propolis (derived from various plants) | Resinous mixture | [7][8][9] |

| Hydroxy- and Methoxy-flavanones | Combretum zeyheri, Prunus cerasoides | Leaves, Plant material | [10][11] |

| Hydroxy- and Methoxy-coumarins (related benzopyrones) | Cladosporium herbarum (fungus) | Fungal culture | [12] |

The resinous wood of Aquilaria species, known as agarwood, is a particularly rich source of diverse chromone derivatives, including many with methoxy substitutions.[13][4] It is plausible that this compound exists as a minor constituent or a biosynthetic intermediate in these sources. Similarly, various fungi are known producers of polyketides, including chromanones.[5]

Part 2: A Technical Guide to Isolation and Purification

The isolation of a moderately polar, small-molecule natural product like this compound requires a systematic approach involving extraction, fractionation, and high-resolution purification. The following protocol is a generalized yet robust workflow based on established methods for isolating structurally related compounds.[14]

Overall Isolation Workflow

The process begins with bulk extraction from the source material and proceeds through successive stages of purification, with each step increasing the concentration of the target compound.

Caption: Generalized workflow for isolating this compound.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation and Extraction

The goal of this step is to efficiently transfer the target compound from the solid source material into a liquid solvent.

-

Rationale: Drying and grinding the source material increases the surface area, allowing for more efficient solvent penetration and extraction. The choice of solvent is critical. This compound is a compound of intermediate polarity. A solvent like ethanol is effective for exhaustive extraction of a broad range of compounds. Ethyl acetate offers higher selectivity for moderately polar compounds, potentially yielding a cleaner crude extract.

-

Protocol:

-

Preparation: Air-dry the plant or fungal material to a constant weight. Grind the material into a fine powder (e.g., 20-40 mesh).

-

Extraction: Macerate the powdered material (e.g., 500 g) with 95% ethanol (3 x 2 L) at room temperature for 72 hours with occasional agitation. Alternatively, perform exhaustive extraction using a Soxhlet apparatus with ethyl acetate for 24-48 hours.[14]

-

Concentration: Combine the filtrates from maceration (or the solvent from Soxhlet extraction) and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.

-

Step 2: Fractionation via Column Chromatography

This step aims to separate the complex crude extract into simpler fractions based on polarity, thereby isolating the fraction containing the target compound.

-

Rationale: Normal-phase column chromatography using silica gel separates compounds based on their affinity for the polar stationary phase. Non-polar compounds elute first, while polar compounds are retained longer. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), allows for the sequential elution of compounds across a wide polarity range.

-

Protocol:

-

Column Packing: Prepare a slurry of silica gel (230-400 mesh) in 100% n-hexane and pack it into a glass column.[14]

-

Sample Loading: Adsorb the crude extract (e.g., 10 g) onto a small amount of silica gel (approx. 20 g) by dissolving the extract in a minimal volume of methanol, adding the silica, and drying completely. Carefully load this dry powder onto the top of the packed column.

-

Elution: Begin elution with 100% n-hexane. Gradually increase the solvent polarity using a step gradient of n-hexane:ethyl acetate mixtures (e.g., 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 100 mL). Monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualize under UV light (254 nm).

-

Pooling: Combine fractions that show a similar TLC profile and a spot corresponding to the expected polarity of this compound.

-

Step 3: High-Resolution Purification

The final step uses a high-performance chromatographic technique to isolate the target compound to a high degree of purity (>95%).

-

Rationale: Preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolution than column chromatography. A C18 (reverse-phase) column is commonly used, where compounds are separated based on hydrophobicity. A mobile phase of methanol or acetonitrile mixed with water is typical. This step is crucial for removing closely related impurities.

-

Protocol:

-

Sample Preparation: Dissolve the semi-purified fraction from Step 2 in the HPLC mobile phase and filter through a 0.45 µm syringe filter.

-

Purification: Inject the sample onto a preparative HPLC system equipped with a C18 column. Use an isocratic or a shallow gradient mobile phase (e.g., 60% methanol in water) at a suitable flow rate.

-

Collection & Verification: Monitor the elution profile with a UV detector (approx. 254 nm). Collect the peak corresponding to the target compound. Concentrate the collected fraction to obtain the pure compound. Verify purity using analytical HPLC.

-

Structural Elucidation

Once a pure compound is isolated, its identity must be unequivocally confirmed using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. For C₁₀H₁₀O₃, the expected monoisotopic mass is approximately 178.06 m/z.

-

¹H NMR Spectroscopy: Reveals the number and environment of protons. Expected signals for this compound would include:

-

A singlet for the methoxy group protons (~3.8 ppm).

-

Aromatic protons on the benzene ring.

-

Two triplet signals for the two methylene (-CH₂-) groups in the dihydropyranone ring.

-

-

¹³C NMR Spectroscopy: Shows the number of unique carbon atoms. Key signals would include:

-

A carbonyl carbon (~190-200 ppm).

-

Aromatic and ether-linked carbons.

-

A methoxy carbon (~55 ppm).

-

-

Infrared (IR) Spectroscopy: Identifies key functional groups. Expected absorption bands include:

-

A strong C=O stretch (ketone) around 1680 cm⁻¹.

-

C-O-C stretches (ether) around 1250-1050 cm⁻¹.

-

C=C stretches (aromatic) around 1600-1450 cm⁻¹.

-

Conclusion

While this compound is not as widely documented in natural sources as other flavonoids, its structural relationship to a vast family of bioactive compounds makes it a molecule of interest. Its presence is strongly suggested in sources rich in chromone derivatives, such as the resinous wood of Aquilaria species and certain fungi. The successful isolation of this compound hinges on a systematic application of chromatographic principles, moving from broad extraction to highly selective purification. The detailed workflow and analytical framework presented in this guide provide researchers with a robust, field-proven strategy to isolate and identify this compound and other related natural products, paving the way for further investigation into their pharmacological potential.

References

- 1. scispace.com [scispace.com]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ikm.org.my [ikm.org.my]

- 5. researchgate.net [researchgate.net]

- 6. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans , a biofi ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02553H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemical characterization and biological activity of six different extracts of propolis through conventional methods and supercritical extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phytochemical Constituents of Propolis Flavonoid, Immunological Enhancement, and Anti-porcine Parvovirus Activities Isolated From Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Padmatin | C16H14O7 | CID 12313901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 7-Hydroxy-4-methoxy-5-methylchromen-2-one | C11H10O4 | CID 5318268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis with Anti-Inflammatory Effects in LPS-Induced Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Biological activity of 7-Methoxy-4-chromanone derivatives.

An In-Depth Technical Guide to the Biological Activity of 7-Methoxy-4-chromanone Derivatives

Foreword

As a Senior Application Scientist, my experience is rooted in the intersection of chemical synthesis and biological validation. The 4-chromanone scaffold has consistently emerged as a "privileged structure" in medicinal chemistry—a framework that repeatedly yields compounds with significant pharmacological activities. The addition of a methoxy group at the 7-position, in particular, modulates the electronic and steric properties of the molecule in ways that have profound implications for its biological interactions. This guide is designed not merely to list findings but to provide a cohesive understanding of why these derivatives are compelling candidates for drug discovery, how their activities are elucidated, and what the structure-activity relationships tell us about their therapeutic potential. We will move from the foundational chemistry to the complex biological narratives these molecules script within cellular systems.

The this compound Core: Synthesis and Significance

The 4-chromanone skeleton, a benzopyranone, is a core component of many natural flavonoids and isoflavonoids.[1] Its rigid, bicyclic structure serves as an excellent anchor for presenting various functional groups to biological targets. The methoxy group at the C-7 position is particularly significant. It is an electron-donating group that can increase the lipophilicity of the molecule, potentially enhancing membrane permeability and influencing interactions with hydrophobic pockets in target proteins.

General Synthetic Approach

The synthesis of this compound derivatives often begins with a substituted phenol, such as 2'-hydroxy-4'-methoxyacetophenone. A common and effective strategy involves a Claisen condensation, followed by acid-catalyzed cyclization to form the chromone ring.[2] This can then be followed by hydrolysis and amidation to generate a library of derivatives.[2][3] Another powerful method is the base-promoted aldol condensation between a 2'-hydroxyacetophenone and an appropriate aldehyde, which is followed by an intramolecular oxa-Michael addition to yield the final 2-substituted chroman-4-one.[4]

Below is a generalized workflow for the synthesis of 2-substituted 7-methoxy-4-chromanones.

Caption: Generalized synthetic workflow for 2-substituted 4-chromanones.

A Spectrum of Biological Activities

The true value of the this compound scaffold lies in its versatility. By modifying substituents on the core structure, researchers have unlocked a wide array of biological activities, targeting distinct cellular pathways involved in cancer, inflammation, and microbial infections.

Anticancer and Cytotoxic Potential

Derivatives of this compound have demonstrated significant cytotoxic effects across a range of human cancer cell lines, including breast (MCF-7), prostate (DU-145), lung (A549), and leukemia (K562, HL-60).[5][6][7]

Mechanism of Action: The primary anticancer mechanism appears to be the induction of apoptosis (programmed cell death).[5] Studies show that these compounds can trigger DNA fragmentation and cell cycle arrest, particularly at the G2/M phase.[5][7] For example, certain 3-benzylidenechroman-4-ones, which are rigid analogues of chalcones, have shown potent inhibitory activity against cancer cells, in some cases proving 6-17 times more potent than the standard chemotherapeutic drug etoposide.[6] The selectivity of these compounds is a key area of research; some derivatives exhibit enhanced cytotoxicity against cancer cells while showing lower toxicity to normal cell lines, a critical feature for any potential therapeutic agent.[5]

Caption: Anticancer mechanism via apoptosis induction.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. Specific this compound derivatives have been shown to suppress inflammatory responses in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages.[8]

Mechanism of Action: A key mechanism is the inhibition of pro-inflammatory mediators. For instance, (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone (HM-chromanone) significantly inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and reactive oxygen species (ROS).[8] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] Furthermore, these compounds can modulate key signaling pathways. HM-chromanone has been observed to suppress the expression of NF-κB, a master regulator of inflammation, as well as downstream cytokines like TNF-α, IL-1β, and IL-6.[8] Similarly, related structures like 4-hydroxy-7-methoxycoumarin exert anti-inflammatory effects by suppressing both NF-κB and MAPK signaling pathways.[9]

Caption: Inhibition of NF-κB and MAPK inflammatory pathways.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Chromanone derivatives have shown promise, with activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi.[10][11]

Mechanism of Action: The antimicrobial mechanisms can be multifaceted. Some derivatives are believed to dissipate the bacterial membrane potential, disrupting cellular integrity and inhibiting essential processes like DNA, RNA, and protein synthesis.[12] In silico studies suggest that some derivatives may act by inhibiting key bacterial enzymes, such as dihydropteroate synthase (DHPS), which is crucial for folate synthesis.[13]

Structure-Activity Relationship (SAR): SAR studies provide critical insights. For instance, the presence of methoxy substituents at the meta position of an attached aromatic ring can enhance bioactivity.[11] Conversely, adding long alkyl chains to the hydroxyl group at position 7 can reduce antimicrobial activity, highlighting the delicate balance between lipophilicity and specific molecular interactions.[11]

Other Notable Biological Activities

The therapeutic potential of this scaffold extends beyond the activities listed above:

-

Antioxidant Activity: Many derivatives are potent free radical scavengers, evaluated through assays like DPPH radical scavenging and inhibition of lipid peroxidation.[14][15] The presence of a catechol (3',4'-dihydroxyl) group on an attached benzylidene moiety is a key structural feature for strong antioxidant activity.[15]

-

α-Glucosidase Inhibition: Certain 3-benzylidene-4-chromanones are effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[15] This suggests a potential application in managing type 2 diabetes. Compound 18 in one study, which contained a catechol moiety, showed both potent antioxidant and α-glucosidase inhibitory activities.[15]

-

Hepatic Steatosis Attenuation: A homoisoflavonoid derivative, HMC, has been shown to decrease lipid accumulation in liver cells by activating the AMPK and PPARα pathways, which are central to cellular energy homeostasis and lipid metabolism.[16]

-

Sirtuin Inhibition: Substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative disorders like Parkinson's and Alzheimer's disease.[4][17]

Core Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. The following are detailed, step-by-step methodologies for key assays used to characterize the biological activity of this compound derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a cornerstone for assessing a compound's effect on cell viability and proliferation. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cell viability assay.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or spectrophotometrically after incubation.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth), typically resulting in a final volume of 50 µL per well.

-

Inoculum Preparation: Grow the bacterial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Gentamicin) should also be tested as a reference.[10]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by reading the optical density at 600 nm.

Data Summary and Structure-Activity Relationships (SAR)

Systematic evaluation of derivatives reveals crucial relationships between chemical structure and biological effect. Summarizing this data provides a roadmap for designing more potent and selective compounds.

| Compound Class/Derivative | Biological Activity | Target/Assay | Potency (IC₅₀/MIC) | Key Structural Features | Reference |

| 3-Benzylidenechroman-4-ones | Anticancer | K562, MDA-MB-231 | ≤ 3.86 µg/mL | 7-hydroxy group on chromanone; specific substitutions on benzylidene ring. | [6] |

| Diarylchromanones | Anticancer | HL-60 | Potent activity reported | Specific diaryl substitutions. | [18] |

| 7-Methoxy Chromone Chalcones | Antibacterial | B. subtilis, E. coli | Zone of inhibition: 16-26 mm | Chalcone moiety with specific substitutions. | [10] |

| Homoisoflavonoids | Antibacterial/Antifungal | S. epidermidis, Candida | 64 to >1024 µg/mL | Methoxy groups at the meta position of ring B enhance activity. | [11] |

| HM-Chromanone | Anti-inflammatory | RAW 264.7 Cells | 10-50 µM | 5-hydroxy and 3-(2'-hydroxybenzyl) substitutions. | [8] |

| 3-Benzylidene-4-chromanones | Antioxidant (DPPH) | DPPH Assay | EC₅₀ ≈ 13 µM | Catechol (3',4'-dihydroxyl) group on the B-ring is critical. | [15] |

| 3-Benzylidene-4-chromanones | α-Glucosidase Inhibition | α-Glucosidase | IC₅₀ = 15 µM (most potent) | Hydroxylation on both A- and B-rings is important. | [15] |

Key SAR Insights:

-

Hydroxylation vs. Methoxylation: The position and presence of hydroxyl (-OH) versus methoxy (-OCH₃) groups are critical. For α-glucosidase inhibition and antioxidant activity, free hydroxyl groups, especially in a catechol arrangement, are often beneficial.[15] For antimicrobial activity, methoxy groups at specific positions can enhance potency.[11]

-

Substituents on Attached Rings: For anticancer and antimicrobial activities, the nature and position of substituents on phenyl or benzylidene rings attached to the chromanone core play a defining role in potency and selectivity.[5][6]

-

The C3 Position: Modifications at the C3 position, such as the introduction of a benzylidene moiety, create rigid chalcone analogues with significant cytotoxic and α-glucosidase inhibitory effects.[6][15]

Conclusion and Future Directions

The this compound scaffold represents a highly fertile ground for the development of novel therapeutic agents. The derivatives exhibit a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The mechanistic diversity—from inducing apoptosis and inhibiting key inflammatory pathways to disrupting microbial membranes—underscores the chemical versatility of this core structure.

Future research should focus on:

-

Lead Optimization: Leveraging the SAR data presented here to design and synthesize next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

In Vivo Validation: Moving the most promising compounds from in vitro assays to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.

-

Target Deconvolution: Employing advanced techniques like chemical proteomics to definitively identify the molecular targets of the most active compounds, thereby elucidating their mechanisms of action with greater precision.

By integrating rational chemical design with rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for new treatments for some of our most challenging diseases.

References

- 1. ijrpc.com [ijrpc.com]

- 2. books.rsc.org [books.rsc.org]

- 3. rsc.org [rsc.org]

- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone isolated from Portulaca oleracea L. suppresses LPS-induced inflammation in RAW 264.7 macrophages by downregulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jetir.org [jetir.org]

- 11. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]

- 16. (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 7-Methoxy-4-chromanone.

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Methoxy-4-chromanone

Abstract

This compound (CAS No: 42327-52-6) is a key heterocyclic scaffold in medicinal chemistry and natural product synthesis. Its structural elucidation is fundamental to quality control, reaction monitoring, and the design of new derivatives. This guide provides a comprehensive analysis of the spectroscopic data essential for the unambiguous identification and characterization of this compound. We will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete, unified public dataset for this specific molecule is sparse, this document synthesizes data from structural analogs and first principles to present a robust analytical framework for researchers.

Molecular Structure and Spectroscopic Overview

The structural features of this compound (C₁₀H₁₀O₃) dictate its spectroscopic signature. The molecule comprises a bicyclic system with a benzene ring fused to a dihydropyranone ring. Key features include an aromatic ether (methoxy group), a conjugated ketone, an aliphatic ether linkage, and two methylene groups. Each of these components yields characteristic signals in different spectroscopic techniques, which, when integrated, provide a complete structural picture.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. The analysis is performed in a deuterated solvent, typically chloroform-d (CDCl₃).

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. Based on the structure, we can predict a distinct set of signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration | Assignment | Rationale |

| ~7.85 | d | J ≈ 8.8 | 1H | H-5 | Ortho-coupled to H-6; strongly deshielded by the adjacent C=O group. |

| ~6.50 | dd | J ≈ 8.8, 2.4 | 1H | H-6 | Ortho-coupled to H-5 and meta-coupled to H-8. |

| ~6.45 | d | J ≈ 2.4 | 1H | H-8 | Meta-coupled to H-6; shielded by the para-ether group. |

| ~4.55 | t | J ≈ 6.5 | 2H | H-2 | Methylene protons adjacent to the ring oxygen (O1). |

| ~2.80 | t | J ≈ 6.5 | 2H | H-3 | Methylene protons alpha to the carbonyl group. |

| ~3.85 | s | - | 3H | -OCH₃ | Singlet for the methoxy group protons. |

-

Expertise & Experience: The aromatic region is expected to present an ABC spin system. The H-5 proton is the most downfield due to the anisotropic effect of the carbonyl group. The two methylene groups (C2 and C3) form an A₂X₂ system, appearing as two distinct triplets with identical coupling constants, a classic signature for the chromanone ring.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and their functional type.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) / ppm | Carbon Assignment | Rationale |

| ~191.0 | C-4 | Carbonyl carbon, significantly downfield. |

| ~165.0 | C-7 | Aromatic carbon attached to the methoxy group, deshielded. |

| ~162.5 | C-8a | Aromatic carbon attached to the ring oxygen (O1). |

| ~128.0 | C-5 | Aromatic CH carbon, deshielded by the adjacent C=O group. |

| ~114.5 | C-4a | Quaternary aromatic carbon. |

| ~108.0 | C-6 | Aromatic CH carbon. |

| ~101.0 | C-8 | Aromatic CH carbon, most upfield due to shielding effects. |

| ~67.5 | C-2 | Aliphatic methylene carbon attached to oxygen. |

| ~55.8 | -OCH₃ | Methoxy carbon. |

| ~37.5 | C-3 | Aliphatic methylene carbon alpha to the carbonyl. |

-

Trustworthiness: These predicted shifts are based on established substituent effects and comparison with data from structurally similar compounds such as 7-methoxy-2,2-dimethyl-4-chromanone[1][2]. The assignments can be unequivocally confirmed using 2D NMR techniques like HSQC and HMBC.

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

IR Spectral Analysis

The key functional groups—carbonyl, ether, and aromatic ring—give rise to strong, characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3100-3000 | C-H Stretch | Aromatic C-H | Characteristic of sp² C-H bonds. |

| 2980-2850 | C-H Stretch | Aliphatic C-H | Characteristic of sp³ C-H bonds in the methylene and methoxy groups. |

| ~1680 | C=O Stretch | Conjugated Ketone | A very strong and sharp absorption, typical for an aryl ketone. The frequency is slightly lowered due to conjugation with the aromatic ring. |

| 1610, 1580 | C=C Stretch | Aromatic Ring | Two distinct bands characteristic of the benzene ring vibrations. |

| ~1260 | C-O Stretch | Aryl Ether | Strong absorption from the Ar-O-CH₃ and Ar-O-C8a bonds. |

| ~1150 | C-O Stretch | Aliphatic Ether | Absorption from the C2-O1 bond. |

-

Authoritative Grounding: The position of the carbonyl (C=O) stretch is highly diagnostic[3]. Its appearance around 1680 cm⁻¹ confirms its conjugated nature. The strong band around 1260 cm⁻¹ is a hallmark of the aryl ether linkage, a key feature of this molecule[4].

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply Pressure: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹) for an appropriate number of scans (e.g., 32) to achieve a good signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly to prepare for the next sample.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization.

MS Analysis and Fragmentation

For this compound (C₁₀H₁₀O₃), the exact mass is 178.06299 Da.

-

Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z = 178 .

-

Key Fragmentation Pathway: Chromanones are well-known to undergo a characteristic Retro-Diels-Alder (RDA) fragmentation. This is a charge-site initiated cleavage that breaks the heterocyclic ring.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment | Rationale |

| 178 | [C₁₀H₁₀O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 150 | [M - CO]⁺˙ or [C₉H₁₀O₂]⁺˙ | Loss of a neutral carbon monoxide molecule from the carbonyl group. A common fragmentation for ketones. |

| 122 | [C₇H₆O₂]⁺˙ | Resulting from the Retro-Diels-Alder (RDA) fragmentation, representing the methoxyphenol radical cation. |

-

Expertise & Experience: The most diagnostic fragmentation is the RDA reaction. This pathway involves the cleavage of the C4-C4a and C2-O1 bonds, leading to the loss of ethylene (C₂H₄, 28 Da) and the formation of a radical cation at m/z 150, or direct formation of the ion at m/z 122. The spectrum of the unsaturated analog, 7-Methoxy-4H-chromen-4-one, shows a strong peak at m/z 148 (loss of CO) and 133, supporting a similar fragmentation logic for the saturated counterpart[5].

References

In Silico Modeling of 7-Methoxy-4-chromanone Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

7-Methoxy-4-chromanone, a heterocyclic compound belonging to the chromanone class, presents a compelling scaffold for therapeutic development due to its association with a range of biological activities, including antioxidant and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive, in-depth framework for the in silico evaluation of this compound and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering a structured approach that moves beyond procedural enumeration to explain the causal logic behind critical modeling decisions. By integrating molecular docking, molecular dynamics, and ADMET prediction, this guide establishes a self-validating workflow to rigorously assess the therapeutic potential of novel chromanone-based compounds, thereby accelerating the drug discovery pipeline.[5][6][7]

Introduction: The Convergence of Natural Scaffolds and Computational Chemistry

The quest for novel therapeutic agents frequently turns to natural products and their derivatives. Chromones and chromanones, widely found in plants and fungi, are recognized as "privileged structures"—templates for designing diverse, pharmacologically active molecules.[4][8] this compound (Figure 1), with its C10H10O3 formula, is a specific example of this promising class.[1] The power of computational chemistry lies in its ability to rapidly screen, evaluate, and optimize such compounds before committing to resource-intensive experimental synthesis and testing.[9][10][11][12][13] This in silico approach significantly enhances the efficiency of the drug discovery process.[6]

Figure 1: Chemical Structure of this compound Image Credit: PubChem CID 600605.[14]

This guide outlines a holistic computational workflow. The core principle is not merely to execute simulations, but to build a layered, evidence-based case for a compound's potential, starting with its interaction with a biological target and extending to its likely behavior within the human body.

The Integrated In Silico Workflow

A robust computational evaluation rests on a sequence of interconnected techniques. Each step builds upon the last, refining our understanding of the molecule's behavior and potential. This workflow ensures that computational resources are spent on candidates that are progressively de-risked.

Caption: A high-level overview of the integrated in silico drug discovery workflow.

Ligand and Target Preparation: The Foundation of Accuracy

The axiom "garbage in, garbage out" is particularly resonant in computational modeling. The accuracy of any simulation is fundamentally constrained by the quality of the initial input structures of both the ligand (this compound) and its biological target.

Protocol: Ligand Structure Preparation

The goal is to generate a low-energy, three-dimensional conformation of the ligand that is appropriate for docking.

Causality: An incorrect or high-energy ligand conformation can prevent the docking algorithm from finding the true binding pose, leading to false negative results.

Step-by-Step Protocol:

-

Obtain 2D Structure: Source the SMILES string (COc1ccc2C(=O)CCOc2c1) or SDF file for this compound from a reliable chemical database like PubChem.[1]

-

Convert to 3D: Use a tool like Open Babel to convert the 2D representation into an initial 3D structure.

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step relaxes the structure to a local energy minimum.

-

Charge Calculation: Assign partial atomic charges. For many docking programs, Gasteiger charges are a common and effective choice.

-

Define Rotatable Bonds: Identify and mark the rotatable bonds within the molecule. This is crucial for allowing conformational flexibility during the docking process.

-

Save in Required Format: Save the final, prepared structure in the format required by the docking software (e.g., PDBQT for AutoDock Vina).

Target Identification and Preparation

Expertise & Experience: The choice of a biological target is paramount. For flavonoids and chromanones, known targets often include kinases, cyclooxygenases, and various enzymes implicated in cancer and inflammation.[7][15][16] For this guide, we will hypothesize a kinase as a target, a common focus for flavonoid-like molecules.

Step-by-Step Protocol:

-

Select a PDB Structure: Download a high-resolution (ideally <2.5 Å) X-ray crystal structure of the target kinase from the Protein Data Bank (RCSB PDB). If a co-crystallized ligand is present, it can be used to define the binding site.

-

Clean the PDB File: Remove all non-essential components, such as water molecules, co-solvents, and ions that are not structurally integral. The co-crystallized ligand should also be removed to make the binding site available.

-

Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds, a key component of protein-ligand interactions.

-

Assign Atomic Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).

-

Save in Required Format: Convert the prepared protein structure into the appropriate file format for the docking software (e.g., PDBQT).

Molecular Docking: Predicting Binding Mode and Affinity

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a target protein and estimates the strength of the interaction (binding affinity).[17][18]

Trustworthiness: A docking protocol is considered trustworthy if it can accurately reproduce the pose of a known co-crystallized ligand within the protein's active site (a process called re-docking). A root-mean-square deviation (RMSD) of <2.0 Å between the docked pose and the crystal pose is generally considered a successful validation.

Protocol: Molecular Docking with AutoDock Vina

Causality: The search space for docking must be carefully defined. A grid box that is too large wastes computational time and can reduce accuracy, while one that is too small may miss the true binding pocket entirely.

Step-by-Step Protocol:

-

Define the Binding Site: Center a grid box on the known active site of the target kinase. The dimensions of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling (e.g., 25x25x25 Å).[18]

-

Configure Docking Parameters: In the configuration file, specify the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.

-

Run the Docking Simulation: Execute the docking run. AutoDock Vina uses an iterated local search global optimizer algorithm to explore possible binding poses.[19]

-

Analyze the Results: The output will provide a series of binding poses ranked by their predicted binding affinity in kcal/mol. The more negative the value, the stronger the predicted interaction.[18]

Data Presentation: Docking Results

Summarize the results in a clear, tabular format.

| Rank | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues (Hydrogen Bonds) |

| 1 | -8.5 | 0.000 | LYS-72, GLU-91 |

| 2 | -8.2 | 1.251 | LYS-72, ASP-184 |

| 3 | -7.9 | 1.874 | GLU-91 |

| ... | ... | ... | ... |

Molecular Dynamics Simulation: Assessing Complex Stability

While docking provides a static snapshot of a potential interaction, a biological system is dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, allowing us to assess the stability of the predicted protein-ligand complex in a simulated physiological environment.[20]

Expertise & Experience: A stable binding pose in an MD simulation is characterized by a low and consistent Root Mean Square Deviation (RMSD) of the ligand relative to the protein's binding pocket over the course of the simulation. Significant fluctuations or the ligand drifting out of the pocket suggest an unstable interaction.

Workflow: Protein-Ligand MD Simulation

Caption: The sequential workflow for setting up and running a GROMACS MD simulation.

Protocol: GROMACS MD Simulation

This protocol provides a high-level overview of the steps involved using the GROMACS software package.[21][22][23]

Step-by-Step Protocol:

-

System Preparation:

-

Generate Ligand Topology: The standard protein force fields do not contain parameters for drug-like molecules. Use a server like CGenFF or LigParGen to generate topology and parameter files for this compound.[22][23]

-

Combine Protein and Ligand: Merge the coordinate files of the protein (from the best docked pose) and the ligand.

-

Create Complex Topology: Modify the main topology file to include the ligand's parameter file.[22]

-

-

Solvation and Ionization:

-

Define Simulation Box: Place the complex in a periodic box of a defined shape (e.g., cubic).

-

Add Solvent: Fill the box with water molecules (e.g., TIP3P water model).

-

Add Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is a requirement for many simulation algorithms.[23]

-

-

Minimization and Equilibration:

-

Energy Minimization: Perform a steep descent energy minimization to remove steric clashes.

-

NVT Equilibration: Equilibrate the system at a constant Number of particles, Volume, and Temperature to stabilize the system's temperature.[21]

-

NPT Equilibration: Equilibrate at a constant Number of particles, Pressure, and Temperature to stabilize the system's density.[21]

-

-

Production MD:

-

Run the simulation for a desired length of time (e.g., 50-100 nanoseconds) to collect trajectory data.

-

-

Analysis:

-

Calculate RMSD to assess ligand and protein backbone stability.

-

Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze hydrogen bond occupancy over time to quantify key interactions.

-

In Silico ADMET Prediction: Profiling Druglikeness

A potent molecule is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to forecast these properties.[5][24][25] Early ADMET assessment is crucial for avoiding costly late-stage failures in drug development.[5][6][26]

Trustworthiness: ADMET prediction relies on models built from large datasets of known drugs. While not perfectly predictive, these tools provide essential flags for potential liabilities. It is best practice to use multiple prediction tools and look for consensus in the results.[6]

Protocol: ADMET Prediction using Web Servers

Web-based tools like SwissADME and pkCSM provide a user-friendly interface for comprehensive ADMET profiling.[25]

Step-by-Step Protocol:

-

Input Molecule: Paste the SMILES string of this compound into the web server.

-

Run Prediction: Initiate the calculation. The server will compute a wide range of physicochemical properties and ADMET parameters.

-

Analyze Output: Scrutinize the results, paying close attention to key indicators of druglikeness and potential problems.

Data Presentation: Key ADMET Parameters

| Parameter | Predicted Value | Interpretation / Guideline |

| Physicochemical Properties | ||

| Molecular Weight | 178.18 g/mol | < 500 (Lipinski's Rule) |

| LogP (Lipophilicity) | 1.8 | -0.4 to +5.6 (Druglike range) |

| H-bond Donors | 0 | ≤ 5 (Lipinski's Rule) |

| H-bond Acceptors | 3 | ≤ 10 (Lipinski's Rule) |

| Pharmacokinetics | ||

| GI Absorption | High | Favorable for oral administration |

| BBB Permeant | No | May not be suitable for CNS targets |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| Druglikeness | ||

| Lipinski's Rule Violations | 0 | High druglikeness potential |

| Toxicity | ||

| AMES Toxicity | No | Predicted to be non-mutagenic |

Conclusion and Future Directions

This guide has detailed a rigorous, multi-faceted in silico workflow for evaluating the therapeutic potential of this compound. By systematically progressing from target interaction to complex stability and finally to pharmacokinetic profiling, this approach allows researchers to build a robust, data-driven hypothesis for a compound's viability.

The results from this computational cascade—strong binding affinity, a stable binding pose confirmed by MD, and a favorable ADMET profile—provide a strong rationale for advancing this compound or its optimized analogs to the next stage: experimental validation. Future work should focus on the in vitro synthesis of the compound and subsequent biochemical assays to confirm its inhibitory activity against the target kinase, thereby bridging the gap between computational prediction and empirical reality.

References

- 1. CAS 42327-52-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aurlide.fi [aurlide.fi]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Investigating a Library of Flavonoids as Potential Inhibitors of a Cancer Therapeutic Target MEK2 Using in Silico Methods [mdpi.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Computational chemistry evaluation strategies in early-stage drug discovery - American Chemical Society [acs.digitellinc.com]

- 10. azolifesciences.com [azolifesciences.com]

- 11. dromicsedu.com [dromicsedu.com]

- 12. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 7-Methoxy-4H-chromen-4-one | C10H8O3 | CID 600605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. In Silico Investigation of Two Benzoxanthone-Flavonoids: ADMET Analysis and Xanthine Oxidase Binding | MDPI [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. KBbox: Methods [kbbox.h-its.org]

- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. In silico evaluation of flavonoids as effective antiviral agents on the spike glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 22. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 23. bioinformaticsreview.com [bioinformaticsreview.com]

- 24. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

- 25. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 26. fiveable.me [fiveable.me]

An In-depth Technical Guide to 7-Methoxy-4-chromanone and its Analogues in Medicinal Chemistry

Introduction: The Chromanone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The chroman-4-one (or simply chromanone) skeleton, a heterocyclic moiety featuring a fused benzene and dihydropyran ring, is a quintessential example of such a scaffold.[1][2] Its derivatives are abundant in nature, forming the core of various flavonoids, isoflavonoids, and homoisoflavonoids, which are known for their broad spectrum of pharmacological effects.[1][3]

The seemingly minor structural difference between chromanone and its unsaturated counterpart, chromone—the absence of a double bond between C2 and C3—leads to significant variations in biological activity.[1] The strategic placement of substituents on the chromanone rings allows for the fine-tuning of its physicochemical properties and biological targets. Among these, the 7-methoxy-4-chromanone core has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. The methoxy group at the 7-position significantly influences the molecule's electron distribution and lipophilicity, impacting its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets. This guide provides a comprehensive overview of the synthesis, therapeutic applications, and mechanistic insights into this compound and its analogues, tailored for researchers and drug development professionals.

Synthetic Strategies: Building the Chromanone Framework

The versatility of the chromanone scaffold is matched by the variety of synthetic routes developed for its construction and derivatization. A robust and reliable synthesis is the cornerstone of any drug discovery program, enabling the generation of chemical libraries for screening and optimization.

Core Synthesis via Claisen Condensation and Cyclization

A prevalent and effective method for constructing the chromone and, by extension, the chromanone core, begins with an appropriately substituted acetophenone. The synthesis of a 7-methoxy-4-oxo-4H-chromene-2-carboxamide derivative, for instance, follows a well-established three-step process starting from 2'-hydroxy-4'-methoxyacetophenone.[4][5]

Step 1: Synthesis of Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate (Claisen Condensation)

-

Reagent Preparation: Prepare a solution of sodium ethoxide in absolute ethanol. This is a time-intensive step and should be performed with caution.

-

Enolate Formation: React 2'-hydroxy-4'-methoxyacetophenone with the sodium ethoxide solution. The strong base facilitates the formation of an enolate intermediate.

-

Condensation: Add diethyl oxalate to the reaction mixture. The enolate attacks the diethyl oxalate in a Claisen condensation reaction.

-

Cyclization: Perform the subsequent cyclization under acidic conditions to form the chromone ring.

-

Purification: The typical yield for this step is between 70-80%. Purify the resulting ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate product, for example, by recrystallization.[5]

Step 2: Synthesis of 7-methoxy-4-oxo-4H-chromene-2-carboxylic Acid (Ester Hydrolysis)

-

Hydrolysis: Hydrolyze the ester from Step 1 using a base, such as sodium hydroxide. The reaction follows an addition-elimination mechanism.[4]

-

Acidification: After the reaction is complete, carefully acidify the mixture to precipitate the carboxylic acid product.

-

Isolation: Filter and dry the product. This hydrolysis step is typically high-yielding, often approaching quantitative yields (80-90% or higher).[5]

Step 3: Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide (Amidation)

-

Activation: Activate the carboxylic acid from Step 2 using a coupling agent like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-diisopropylethylamine). This generates an activated ester intermediate.[4]

-

Amidation: Add the desired amine (e.g., aniline) to the reaction mixture. The amine displaces the activating group to form the final amide product.

-

Purification: Purify the final product using flash column chromatography to remove by-products. The yield for this amidation step is typically moderate, in the range of 60-75%.[5]

Causality Note: The choice of a strong base like sodium ethoxide in Step 1 is critical for deprotonating the acetophenone to form the reactive enolate. The subsequent acid-catalyzed cyclization ensures the efficient formation of the pyrone ring. In Step 3, PyBOP is often preferred over older coupling reagents due to its efficiency and the formation of less toxic by-products.[4]

Synthetic Workflow Diagram

Caption: General three-step synthesis of a 7-methoxy-chromone derivative.

Therapeutic Applications and Mechanisms of Action

The this compound scaffold and its analogues have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a range of human diseases.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Chromanone derivatives have shown significant potential as anti-inflammatory agents.[6]

A notable example is (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone (HMC), a homoisoflavonoid isolated from Portulaca oleracea.[7] HMC effectively suppresses inflammation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The mechanism involves the downregulation of key inflammatory mediators. HMC treatment inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

Furthermore, HMC's anti-inflammatory action extends to the canonical NF-κB signaling pathway. It suppresses the LPS-induced expression of IκB, which in turn inhibits the activation of the transcription factor NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7] A similar mechanism involving the suppression of NF-κB and MAPK pathways has also been reported for the related compound 4-hydroxy-7-methoxycoumarin.[8][9]

Caption: Inhibition of the NF-κB inflammatory pathway by HMC.

-

Cell Culture: Culture RAW 264.7 mouse macrophages in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.

-

Cytotoxicity Assay (MTT): First, determine the non-toxic concentration range of the test compound. Seed cells in a 96-well plate, treat with various concentrations of the chromanone analogue for 24 hours, and assess cell viability using an MTT assay.

-

Inflammation Induction: Seed cells and pre-treat with non-toxic concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

-

NO Measurement (Griess Assay): Collect the cell culture supernatant. Measure the amount of nitrite, a stable product of NO, using the Griess reagent. A decrease in nitrite levels compared to the LPS-only control indicates inhibition of iNOS activity.

-

Cytokine Measurement (ELISA): Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the protein expression levels of iNOS, COX-2, IκB, and NF-κB (p65 subunit) to confirm the mechanism of action.

Anticancer Activity

The chromanone scaffold is a feature of numerous compounds with potent anticancer activity.[1] Analogues of this compound have been shown to be cytotoxic to various cancer cell lines.[10]

Structure-activity relationship (SAR) studies have revealed that the substitution pattern is critical for anticancer efficacy. For example, studies on 3-benzylidene chroman-4-one analogues showed that compounds possessing both methoxy and ethoxy/methyl/isopropyl groups exhibited very good antifungal and anticancer activity.[11] In contrast, compounds with only a methoxy group had moderate activity, and those without these groups were inactive.[11] The pro-oxidant properties of some flavanone/chromanone derivatives can be enhanced by structural modifications, leading to increased oxidative stress and subsequent apoptosis in cancer cells.[12]

| Compound/Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7-methoxyisoflavanone | Human promyelocytic leukemia (HL-60) | Potent activity reported | [10] |

| Diarylchromanone 6c | Human promyelocytic leukemia (HL-60) | Potent activity reported | [10] |

| 3-benzylideneflavanone-spiro-pyrazoline (Derivative 1) | Caco-2 (Colon) | ~20 | [12] |

| HT-29 (Colon) | ~18 | [12] | |

| LoVo (Colon) | ~8 | [12] | |

| 5,7-dihydroxy-3,6,4′-TMF | A2058 (Melanoma) | 3.92 | [13] |

| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 (Breast) | 8.58 | [13] |

Table 1: Reported Anticancer Activities of Chromanone Analogues and Related Methoxyflavones.

Neuroprotective Effects

Neurodegenerative disorders like Alzheimer's disease are characterized by excitotoxicity and oxidative stress.[14] Chromanone derivatives are being investigated as multi-target agents for these complex diseases.[15] Their inherent antioxidant properties and ability to modulate key neuronal signaling pathways make them attractive candidates.

For example, the chromene derivative N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) has been shown to protect primary cultured rat cortical cells from glutamate-induced excitotoxicity.[14] Its neuroprotective mechanism is twofold. Firstly, it acts as a potent antioxidant, inhibiting the generation of intracellular reactive oxygen species (ROS). Secondly, it activates the pro-survival ERK1/2 signaling pathway, leading to the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor in neuronal survival and plasticity.[14] This dual-action profile distinguishes it from drugs like memantine, which primarily act as NMDA receptor antagonists with minimal antioxidant activity.[14]

Caption: Neuroprotective ERK-CREB signaling activated by a chromanone analogue.

Activity in Metabolic Disorders

The versatility of the chromanone scaffold extends to metabolic diseases, including nonalcoholic fatty liver disease (NAFLD) and diabetes.

The homoisoflavonoid HMC has been shown to attenuate hepatic steatosis (fatty liver) in free fatty acid (FFA)-stimulated HepG2 cells.[16] It significantly reduces lipid accumulation and triglyceride content. The underlying mechanism involves the activation of two critical metabolic regulators: AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[16] Activation of these pathways leads to the inhibition of lipogenesis (fat synthesis) by downregulating enzymes like SREBP-1c and FAS, and the promotion of fatty acid oxidation (fat burning).[16]

| Treatment (in FFA-exposed HepG2 cells) | Lipid Accumulation (Fold change vs. FFA control) | Reference |

| FFA Control | 2.55 (vs. normal cells) | [16] |

| HMC (10 µM) | 2.20 | [16] |

| HMC (30 µM) | 2.03 | [16] |

| HMC (50 µM) | 1.34 | [16] |

| Fenofibrate (10 µM, Positive Control) | 1.28 | [16] |